molecular formula C15H13NO4 B2664626 N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide CAS No. 2309799-40-2

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide

Cat. No.: B2664626
CAS No.: 2309799-40-2
M. Wt: 271.272
InChI Key: ICEJZUWCOKTIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method involves the use of furan-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with 2,2-bis(furan-2-yl)ethylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The compound’s furan rings can interact with DNA, potentially leading to anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide stands out due to its unique bis(furan-2-yl)ethyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(11-5-8-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-7-20-14/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEJZUWCOKTIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=COC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.